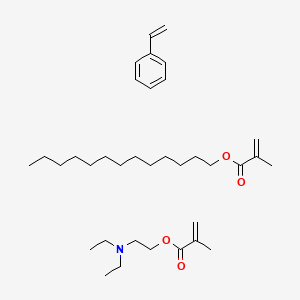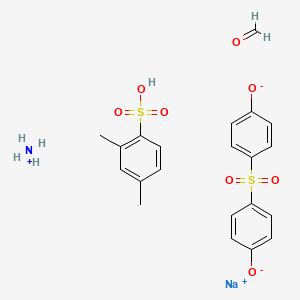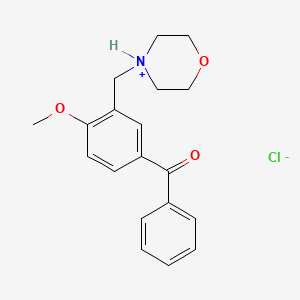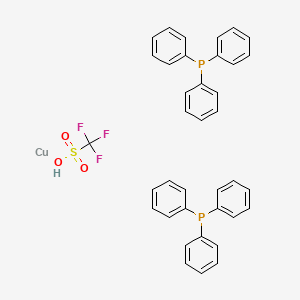
(Trifluoromethanesulphonato-O)bis(triphenylphosphino)copper
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Trifluoromethanesulfonato-o)bis(triphenylphosphino)copper is a coordination compound with the molecular formula C37H30CuF3O3P2S and a molecular weight of 738.2 g/mol. This compound is known for its unique chemical properties and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Trifluoromethanesulfonato-o)bis(triphenylphosphino)copper typically involves the reaction of copper(I) trifluoromethanesulfonate with triphenylphosphine under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of (Trifluoromethanesulfonato-o)bis(triphenylphosphino)copper follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the compound. The production facilities are equipped with advanced technologies to handle the chemicals safely and efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
(Trifluoromethanesulfonato-o)bis(triphenylphosphino)copper undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species.
Reduction: It can also be reduced to lower oxidation state species.
Substitution: The trifluoromethanesulfonato ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in solvents such as dichloromethane or acetonitrile under controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(II) complexes, while substitution reactions can produce a variety of copper(I) complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
(Trifluoromethanesulfonato-o)bis(triphenylphosphino)copper has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, such as cross-coupling reactions and polymerization processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of fine chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (Trifluoromethanesulfonato-o)bis(triphenylphosphino)copper involves its ability to coordinate with various substrates and facilitate chemical transformations. The copper center acts as a Lewis acid, activating the substrates and promoting the desired reactions. The trifluoromethanesulfonato and triphenylphosphino ligands play crucial roles in stabilizing the copper center and modulating its reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to (Trifluoromethanesulfonato-o)bis(triphenylphosphino)copper include:
- Copper(I) trifluoromethanesulfonate
- Copper(I) triphenylphosphine complexes
- Copper(II) trifluoromethanesulfonate
Uniqueness
What sets (Trifluoromethanesulfonato-o)bis(triphenylphosphino)copper apart from these similar compounds is its unique combination of ligands, which imparts distinct chemical properties and reactivity. The presence of both trifluoromethanesulfonato and triphenylphosphino ligands allows for versatile applications in various fields of research .
Eigenschaften
CAS-Nummer |
60976-91-2 |
|---|---|
Molekularformel |
C37H31CuF3O3P2S |
Molekulargewicht |
738.2 g/mol |
IUPAC-Name |
copper;trifluoromethanesulfonic acid;triphenylphosphane |
InChI |
InChI=1S/2C18H15P.CHF3O3S.Cu/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4)8(5,6)7;/h2*1-15H;(H,5,6,7); |
InChI-Schlüssel |
DRHWTVXOSYOEEX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)O.[Cu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


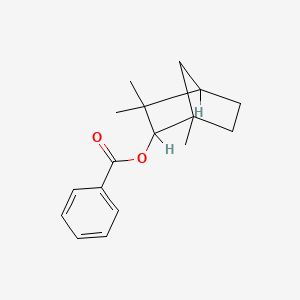
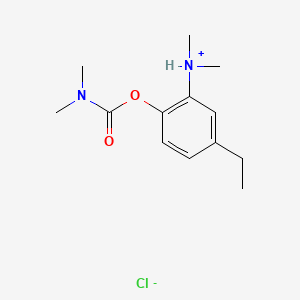
![Trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride](/img/structure/B13765732.png)
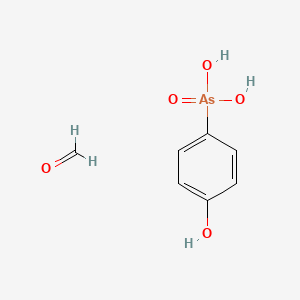
![Methyl [5-methyl-2-(4-methylphenyl)-1,3-thiazol-4-YL]acetate](/img/structure/B13765740.png)
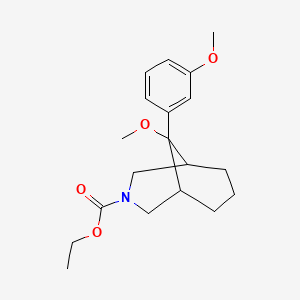
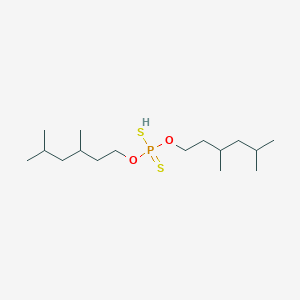
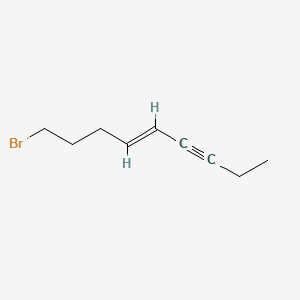
![(e)-2-[(4-Chlorophenyl)iminomethyl]-5-methoxyphenol](/img/structure/B13765764.png)
![Trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride](/img/structure/B13765767.png)
